Tiquizium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

替奎溴铵是一种替奎溴铵的有机溴化物盐,以其抗痉挛特性而闻名。 它主要用于治疗胃炎、胃溃疡、十二指肠溃疡、肠炎、肠易激综合征、胆囊疾病、胆道疾病和泌尿结石等疾病的抽搐和过度活动 .

准备方法

合成路线和反应条件

替奎溴铵是通过一系列涉及噻吩衍生物的化学反应合成的。 合成通常涉及形成季铵盐,这是通过在受控条件下使噻吩衍生物与合适的烷基化剂反应而实现的 .

工业生产方法

替奎溴铵的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括使用先进的技术,如连续流动反应器和自动化系统,以保持一致的质量和效率 .

化学反应分析

反应类型

替奎溴铵经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及将一个官能团替换为另一个官能团.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种烷基化剂。 反应通常在受控的温度和压力条件下进行,以确保预期结果 .

主要形成的产物

科学研究应用

替奎溴铵具有广泛的科学研究应用,包括:

化学: 用作研究季铵盐及其反应性的模型化合物。

生物学: 研究其对细胞过程的影响以及与生物分子的相互作用。

医学: 用于治疗胃肠道疾病,并研究其在治疗其他涉及平滑肌痉挛的疾病的潜力。

作用机制

替奎溴铵通过其抗胆碱能特性发挥作用,特别是通过阻断毒蕈碱受体。这些受体是一种乙酰胆碱受体,存在于身体的各个部位,包括胃肠道的平滑肌。 通过抑制乙酰胆碱对这些受体的作用,替奎溴铵减少肌肉收缩和痉挛,从而缓解疼痛、腹胀和肠道习惯紊乱的症状 .

相似化合物的比较

类似化合物

替诺里定: 以其抗炎特性而闻名。

噻氯匹定酸: 用作抗炎剂。

替尼达普: 一种抗炎药物。

齐留通: 以其抗炎作用而闻名.

替奎溴铵的独特性

替奎溴铵的独特之处在于它对毒蕈碱受体的特异性作用,使其在治疗涉及平滑肌痉挛的胃肠道疾病方面特别有效。 它结合了抗痉挛和抗溃疡特性,使其区别于其他类似化合物 .

生物活性

Tiquizium, specifically in its bromide form, is a compound that has garnered attention for its biological activity and therapeutic applications, particularly in the management of gastrointestinal disorders and pain relief. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound bromide is classified as a small molecule drug and functions primarily as an antagonist of the M3 muscarinic acetylcholine receptor. This mechanism is significant in various therapeutic areas, including:

- Nervous System Diseases

- Digestive System Disorders

- Skin and Musculoskeletal Diseases

This compound has been approved for use in treating conditions such as biliary tract diseases, duodenal ulcers, and gallbladder diseases since its first approval in Japan on October 23, 1984 .

The primary mechanism of action for this compound involves the antagonism of the M3 receptor, which plays a crucial role in mediating smooth muscle contraction and glandular secretion. By inhibiting this receptor, this compound effectively reduces gastrointestinal motility and alleviates spasms associated with various digestive disorders.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have demonstrated that certain thiophene derivatives can significantly reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Management

This compound has been utilized in clinical settings for pain management related to gastrointestinal conditions. A case study involving a 36-year-old man highlighted its effectiveness in partially relieving abdominal pain attributed to gastrointestinal spasms. Despite some persistence of pain, this compound was noted to provide significant symptomatic relief .

Case Studies

Several case studies provide insight into the clinical applications of this compound:

- Case Study on Abdominal Pain Relief :

-

Case Study on Anorexia Nervosa :

- Patient Profile : A 39-year-old female with a history of anorexia nervosa.

- Treatment : Prescribed this compound bromide for pain control due to right ureteral stones.

- Outcome : The patient successfully passed the stone after treatment, highlighting this compound's role in managing pain associated with urolithiasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

CAS 编号 |

149755-23-7 |

|---|---|

分子式 |

C19H24NS2+ |

分子量 |

330.5 g/mol |

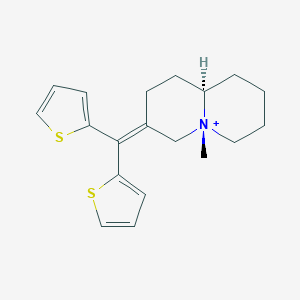

IUPAC 名称 |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |

InChI |

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |

InChI 键 |

ZGSDGGRVFIYKKE-OXQOHEQNSA-N |

SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

手性 SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

规范 SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Key on ui other cas no. |

149755-23-7 |

同义词 |

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。